molecular formula C10H12F3NO2 B13334273 1,1,1-Trifluoro-3-((2-methoxyphenyl)amino)propan-2-ol

1,1,1-Trifluoro-3-((2-methoxyphenyl)amino)propan-2-ol

Cat. No.: B13334273
M. Wt: 235.20 g/mol
InChI Key: FOFWBCCNMLRBBA-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-((2-methoxyphenyl)amino)propan-2-ol is an organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-((2-methoxyphenyl)amino)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-fluoropropanol with 2-methoxyaniline under specific conditions to yield the desired product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and increased efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-((2-methoxyphenyl)amino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1,1,1-Trifluoro-3-((2-methoxyphenyl)amino)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-3-((2-methoxyphenyl)amino)propan-2-ol exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activity and influence biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-3-((2-methoxyphenyl)amino)propan-2-ol is unique due to the presence of both trifluoromethyl and methoxyphenyl groups, which confer specific chemical and physical properties. These properties make it particularly valuable in applications requiring high lipophilicity and specific molecular interactions.

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

1,1,1-trifluoro-3-(2-methoxyanilino)propan-2-ol

InChI

InChI=1S/C10H12F3NO2/c1-16-8-5-3-2-4-7(8)14-6-9(15)10(11,12)13/h2-5,9,14-15H,6H2,1H3

InChI Key

FOFWBCCNMLRBBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NCC(C(F)(F)F)O

Origin of Product

United States

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